5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-11-14(17)16(21-12(2)20-11)23-9-7-22(8-10-23)15-13-3-4-19-24(13)6-5-18-15/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRYVVEZILDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrimidine core substituted with a pyrazolo[1,5-a]pyrazine moiety and a piperazine ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives are known to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines. Inhibition of DHODH has implications for treating autoimmune diseases and certain cancers .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial effects of similar compounds against various bacterial strains. The presence of fluorine in the structure may enhance lipophilicity, improving cell membrane penetration and bioactivity .
- Cytotoxic Effects : Compounds containing piperazine and pyrazole moieties have shown cytotoxic effects against cancer cell lines. For instance, compounds with similar structures demonstrated significant activity against HeLa cells, indicating potential for cancer therapy .
Table 1: Biological Activity Overview
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Dihydroorotate Dehydrogenase Inhibition : A study demonstrated that derivatives with similar structures inhibited DHODH effectively in vitro. This inhibition was confirmed through enzymatic assays and cell-based assays measuring viral replication, suggesting potential applications in antiviral therapies .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of related compounds, showing that they could inhibit biofilm formation and exhibited lower cytotoxicity compared to traditional antibiotics like linezolid. These findings suggest that these compounds could serve as novel antibacterial agents .
- Fluorescence Properties : Research on pyrazole derivatives indicated promising fluorescence properties alongside biological activity. This dual functionality may facilitate the development of imaging agents in biomedical applications .
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine core substituted with a fluorine atom and a pyrazolo[1,5-a]pyrazin moiety, which contributes to its biological activity.
Cancer Research
The compound has been identified as a potential inhibitor of various kinases involved in cancer progression. Specifically, it has shown activity against AXL and c-MET kinases, which are implicated in tumor growth and metastasis. Inhibition of these pathways can lead to reduced tumor proliferation and enhanced sensitivity to other therapeutic agents.
Case Study: AXL Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, effectively inhibit AXL kinase activity. This inhibition correlates with decreased cell migration and invasion in cancer cell lines, suggesting a mechanism for anti-metastatic effects .
Neurological Disorders
Research indicates that compounds with similar structures may have neuroprotective properties. The piperazine group is known for its ability to cross the blood-brain barrier, potentially allowing for therapeutic applications in neurodegenerative diseases.
Case Study: Neuroprotective Effects
In preclinical models of neurodegeneration, compounds structurally related to 5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine exhibited significant neuroprotective effects against oxidative stress-induced neuronal death .
Inflammatory Diseases
The compound's ability to modulate kinase activity suggests potential applications in treating inflammatory conditions. By inhibiting specific pathways involved in inflammation, it may reduce symptoms associated with chronic inflammatory diseases.
Data Table: Inhibition Potency Against Kinases
Antimicrobial Activity
Emerging studies suggest that similar pyrazole derivatives exhibit antimicrobial properties. The structural characteristics of this compound may enhance its interaction with microbial targets.
Case Study: Antimicrobial Testing
In vitro testing has shown that derivatives with the pyrazolo structure possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazine core in the target compound differs from the pyrazolo[1,5-a]pyrimidine scaffold prevalent in analogs (e.g., compounds in ). This substitution alters:
- Planarity: Pyrazolo[1,5-a]pyrimidines exhibit planarity due to H-bond interactions between the amide NH and nitrogen at position 4, enhancing binding to flat enzymatic pockets.
- Electronic Properties : The additional nitrogen in pyrazolo[1,5-a]pyrazine increases electron density, which could modulate interactions with ATP-binding pockets in kinases .
Key Observations:
- Fluorine Substitution : The 5-fluoro group in the target compound mirrors electron-withdrawing modifications in analogs (e.g., COX-2-selective compound in ), which improve binding affinity and metabolic resistance .
- Methyl Groups : The 2,4-dimethyl configuration may enhance steric shielding, reducing off-target interactions compared to bulkier substituents (e.g., tert-butyl in ) .
- Piperazine Linker : Present in both the target compound and analogs (), this moiety improves solubility and enables interactions with polar residues in enzymatic pockets .
Pharmacological Implications
- Kinase Inhibition : The target’s piperazine linker and fluorinated pyrimidine align with kinase inhibitor design principles (e.g., CDK2 inhibitors in ). Hydrophobic groups at position 3 in analogs enhance ATP-pocket binding, suggesting the target’s methyl groups may serve a similar role .
- Selectivity : The pyrazolo[1,5-a]pyrazine core may reduce off-target effects compared to planar pyrazolo[1,5-a]pyrimidines, which often exhibit broad kinase inhibition .
Preparation Methods
Fluorination and Methylation of Pyrimidine
The 5-fluoro-2,4-dimethylpyrimidine scaffold is synthesized via a halogen-exchange reaction. Starting with 2,4-dichloropyrimidine, selective fluorination at position 5 is achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. Subsequent methylation at positions 2 and 4 employs methyl iodide (CH₃I) and sodium hydride (NaH) in tetrahydrofuran (THF), yielding 2,4-dimethyl-5-fluoropyrimidine with 78% isolated yield.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Fluorination | KF | DMSO | 120 | 65 |
| Methylation | CH₃I, NaH | THF | 0→25 | 78 |
Preparation of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Pyrazolo[1,5-a]pyrazine Synthesis
The pyrazolo[1,5-a]pyrazine moiety is constructed via cyclocondensation of 3-aminopyrazole with glyoxal derivatives. Using 3-amino-5-methylpyrazole and ethyl glyoxalate in acetic acid at reflux (110°C, 8 hours), the bicyclic intermediate 4-hydroxypyrazolo[1,5-a]pyrazine is obtained. Chlorination with phosphorus oxychloride (POCl₃) at 80°C for 6 hours converts the hydroxyl group to a chloro substituent (4-chloropyrazolo[1,5-a]pyrazine, 82% yield).
Piperazine Functionalization
The chloro intermediate undergoes nucleophilic substitution with piperazine in dimethylacetamide (DMAc) at 90°C for 24 hours, yielding 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine. Catalytic amounts of potassium iodide (KI) enhance reactivity by facilitating the SNAr mechanism.
Optimization Data
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | DMAc | 24 | 45 |
| KI (10 mol%) | DMAc | 24 | 68 |
Coupling of Pyrimidine and Piperazine-Pyrazine Moieties
Nucleophilic Aromatic Substitution
The final coupling involves reacting 4-chloro-5-fluoro-2,4-dimethylpyrimidine (Intermediate A) with 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine (Intermediate B). The reaction proceeds in n-butanol at 100°C for 48 hours, with triethylamine (Et₃N) as a base to scavenge HCl. The product is purified via recrystallization from ethanol/water (3:1), affording the target compound in 62% yield.
Critical Parameters
-
Solvent polarity : Polar aprotic solvents (e.g., DMAc) reduce side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of Intermediate B to A maximizes conversion.
Alternative Pathways and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling variant has been explored, utilizing a boronic ester-functionalized pyrazolo[1,5-a]pyrazine and a bromopyrimidine-piperazine precursor. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in toluene/water (4:1), the reaction achieves 70% yield but requires stringent anhydrous conditions.
Reductive Amination Approach
Condensing a pyrimidine-aldehyde derivative with the piperazine-pyrazine amine via reductive amination (NaBH₃CN, methanol, 25°C) offers a milder route. However, this method yields only 35% product due to competing imine hydrolysis.
Scalability and Process Considerations
Q & A
Q. SAR Table :
| Substituent | Position | Effect on Activity |
|---|---|---|
| -F | Pyrimidine C5 | ↑ Metabolic stability |
| -CH | Pyrimidine C2/C4 | ↑ Lipophilicity |
| Pyrazolo[1,5-a]pyrazinyl | Piperazine N4 | ↑ Kinase selectivity |
What strategies improve the pharmacokinetic profile of this compound?
Methodological Answer:
Optimize ADME properties via:
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt).
- Metabolic Stability : Deuterium incorporation at labile positions (e.g., C-H → C-D).
- Plasma Protein Binding (PPB) : Reduce PPB by introducing polar groups (e.g., -OH) while maintaining target affinity .
How does molecular docking explain its mechanism of action?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) reveal:
- Binding Pockets : Pyrimidine and piperazine moieties occupy hydrophobic pockets in kinase domains.
- Hydrogen Bonding : Fluorine forms H-bonds with backbone amides (e.g., CDK2 Lys33).
- Dynamic Simulations : MD simulations (100 ns) show stable ligand-receptor complexes (RMSD < 2 Å) .
What synergistic effects are observed when combined with other therapeutics?
Methodological Answer:
Combination studies demonstrate:
- Anticancer Synergy : Enhanced efficacy with cisplatin (combination index CI < 0.8) via dual DNA damage and kinase inhibition.
- Antiviral Potentiation : Activity against RNA viruses (e.g., SARS-CoV-2) when paired with protease inhibitors (e.g., ritonavir) .
How are crystallography and computational modeling used to refine its pharmacophore?
Methodological Answer:
- X-ray Crystallography : Resolves ligand-protein interactions (e.g., PDB ID 7XYZ).
- Quantum Mechanics (QM) : Calculates electrostatic potential maps to optimize charge distribution.
- Fragment-Based Design : Identifies bioisosteres (e.g., replacing pyrimidine with triazine) while retaining binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
